molecular formula C18H19FN2O2 B2858727 N-(2-fluorobenzyl)-2-((5,6,7,8-tetrahydroquinolin-4-yl)oxy)acetamide CAS No. 1798516-27-4

N-(2-fluorobenzyl)-2-((5,6,7,8-tetrahydroquinolin-4-yl)oxy)acetamide

Cat. No. B2858727
CAS RN: 1798516-27-4
M. Wt: 314.36
InChI Key: WJHCBBFUVHGEHK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-fluorobenzyl)-2-((5,6,7,8-tetrahydroquinolin-4-yl)oxy)acetamide, also known as TFQ, is a small molecule compound that has gained attention in scientific research due to its potential therapeutic applications. In

Scientific Research Applications

Structural and Binding Characteristics

N-(2-fluorobenzyl)-2-((5,6,7,8-tetrahydroquinolin-4-yl)oxy)acetamide, and related compounds, have been studied for their structural aspects, properties, and binding characteristics in various scientific research applications. These studies contribute to our understanding of the compound's potential applications in fields like medicinal chemistry and materials science.

  • Structural Aspects and Properties : Research on isoquinoline derivatives similar to N-(2-fluorobenzyl)-2-((5,6,7,8-tetrahydroquinolin-4-yl)oxy)acetamide has shown that these compounds can form gels or crystalline solids upon treatment with mineral acids. Their ability to form host-guest complexes with enhanced fluorescence emission suggests potential applications in materials science for sensing or imaging purposes (Karmakar, Sarma, & Baruah, 2007).

  • Binding Characteristics : Studies on compounds like [3H]N-(2,5-dimethoxybenzyl)-N-(5-fluoro-2-phenoxyphenyl)acetamide ([3H]DAA1106) reveal its potent and selective binding to peripheral benzodiazepine receptors, suggesting potential applications in neuroscience research, particularly in understanding the role of peripheral benzodiazepine receptors in brain functions and pathologies (Chaki et al., 1999).

Synthesis and Chemical Interactions

  • Experimental and Computational Studies : The synthesis and chemical reaction studies of N-allyl-N-(2-halobenzyl)-acetamides leading to novel substituted tetrahydroisoquinolines provide insights into the synthetic pathways that could be leveraged for the production of pharmacologically relevant compounds (Peisino & Pierini, 2013).

  • Synthesis and Biological Potentials : The synthesis of quinazoline derivatives demonstrates their antimicrobial and anticancer activities, showcasing the potential of N-(2-fluorobenzyl)-2-((5,6,7,8-tetrahydroquinolin-4-yl)oxy)acetamide related compounds in drug discovery and development (Mehta et al., 2019).

Imaging and Diagnostic Applications

  • PET Imaging : The evaluation of PET ligands like N-benzyl-N-ethyl-2-[7,8-dihydro-7-(2-18F-fluoroethyl)-8-oxo-2-phenyl-9H-purin-9-yl]acetamide (18F-FEAC) and its analogs for imaging translocator protein (18 kDa) in the brain indicates the use of fluorobenzyl-containing compounds in diagnostic imaging, particularly for detecting neuroinflammation and brain injuries (Yui et al., 2010).

properties

IUPAC Name

N-[(2-fluorophenyl)methyl]-2-(5,6,7,8-tetrahydroquinolin-4-yloxy)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19FN2O2/c19-15-7-3-1-5-13(15)11-21-18(22)12-23-17-9-10-20-16-8-4-2-6-14(16)17/h1,3,5,7,9-10H,2,4,6,8,11-12H2,(H,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJHCBBFUVHGEHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=NC=CC(=C2C1)OCC(=O)NCC3=CC=CC=C3F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19FN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-fluorobenzyl)-2-((5,6,7,8-tetrahydroquinolin-4-yl)oxy)acetamide

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